molecular formula C6H8N2O B12361286 6-Oxopiperidine-2-carbonitrile

6-Oxopiperidine-2-carbonitrile

Cat. No.: B12361286
M. Wt: 124.14 g/mol
InChI Key: MLQJNOMLJPWMHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Hydroxypicolinonitrile, also known as 6-hydroxy-2-pyridinecarbonitrile, is a heterocyclic organic compound with the molecular formula C6H4N2O. It is a derivative of pyridine, featuring both a hydroxyl group and a nitrile group attached to the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for 6-hydroxypicolinonitrile involves the cyclization of 4-propargylaminoisoxazoles followed by N-O bond cleavage. This process is catalyzed by gold(I) under mild reaction conditions in a stepwise and one-pot fashion . Another method includes the ortho-lithiation of 3-hydroxy-picolinonitrile followed by electrophilic trapping of the iodine or formyl group .

Industrial Production Methods

Industrial production methods for 6-hydroxypicolinonitrile are not extensively documented. the synthetic routes mentioned above can be adapted for larger-scale production with appropriate optimization of reaction conditions and catalysts to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

6-Hydroxypicolinonitrile undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Various reagents, including alkyl halides and acyl chlorides, can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of 6-oxo-2-pyridinecarbonitrile.

    Reduction: Formation of 6-aminomethylpyridine.

    Substitution: Formation of various substituted pyridine derivatives depending on the substituent introduced.

Scientific Research Applications

6-Hydroxypicolinonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-hydroxypicolinonitrile involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and nitrile groups allow it to form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecules. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Hydroxypicolinonitrile is unique due to its specific combination of hydroxyl and nitrile groups on the pyridine ring, which provides distinct reactivity and interaction profiles compared to other similar compounds. This uniqueness makes it a valuable intermediate in the synthesis of complex molecules and a useful tool in scientific research .

Properties

IUPAC Name

6-oxopiperidine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c7-4-5-2-1-3-6(9)8-5/h5H,1-3H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLQJNOMLJPWMHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC(=O)C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.